1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c27-21-15-18(22(28)23-16-19-5-4-14-31-19)17-25(21)11-8-24-9-12-26(13-10-24)32(29,30)20-6-2-1-3-7-20/h1-7,14,18H,8-13,15-17H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDGFAQGDUIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CC(CC2=O)C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step procedures. One common approach includes:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a benzenesulfonyl group through a nucleophilic substitution reaction.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.
Formation of the Pyrrolidine-3-carboxamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the benzenesulfonyl group may yield benzene.
Scientific Research Applications
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the benzenesulfonyl group may enhance its binding affinity. The furan ring and pyrrolidine-3-carboxamide moiety contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural and Pharmacological Insights
Core Heterocycles The 5-oxopyrrolidine core (target compound and ) confers rigidity and hydrogen-bonding capacity. In contrast, the piperazine core in offers conformational flexibility, which may broaden target selectivity. This contrasts with the benzooxazinone in , which provides planar aromaticity for π-stacking interactions.
Substituent Effects Furan-2-ylmethyl (target compound) vs. thiadiazole (): Furan’s oxygen atom may engage in weaker H-bonding compared to thiadiazole’s sulfur and nitrogen atoms, impacting target affinity . Phenethyl () vs.
Synthetic Routes The target compound’s synthesis likely involves coupling the pyrrolidine-3-carboxamide with a pre-functionalized benzenesulfonylpiperazine-ethyl intermediate, analogous to the HCTU/DIPEA-mediated amidation in . In contrast, employs nucleophilic substitution for thiadiazole incorporation, and uses coupling reactions for benzooxazinone attachment.
Table 2: Pharmacological Data (Where Available)
Biological Activity
The compound 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide (referred to as U-51754) is a derivative of 5-oxopyrrolidine, a class of compounds noted for their diverse biological activities, including anticancer and antimicrobial properties. This article aims to summarize the biological activity of U-51754 based on available research findings, providing insights into its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring, a furan moiety, and a carboxamide group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 396.55 g/mol.
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro studies have shown that U-51754 and similar compounds can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity : U-51754 demonstrated selective cytotoxicity against A549 cells while exhibiting lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC1-KT) at concentrations up to 100 µM .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
U-51754 has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria.
Key Findings:
- Efficacy Against Pathogens : The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence the antimicrobial effectiveness, suggesting that specific functional groups enhance activity against resistant pathogens .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Remarks |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 10 | Selective cytotoxicity observed |
| Antimicrobial | MRSA | 5 | Effective against multidrug-resistant strains |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 15 | Potential for neuroprotective applications |
Case Studies
- Anticancer Study : In a comparative study involving several 5-oxopyrrolidine derivatives, U-51754 was found to have superior cytotoxic effects compared to traditional chemotherapeutics like cisplatin, particularly in lung cancer models .
- Antimicrobial Study : A study focusing on the antimicrobial properties revealed that U-51754 inhibited the growth of resistant bacterial strains effectively, suggesting its potential as a therapeutic agent in treating infections caused by such pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
